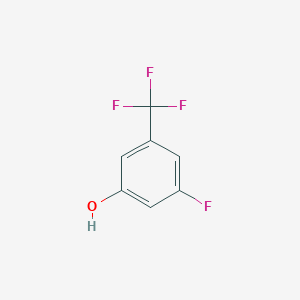

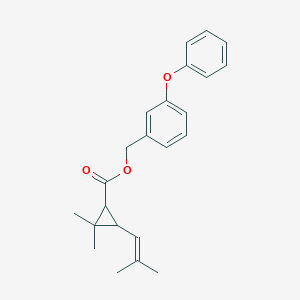

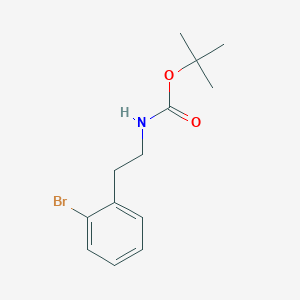

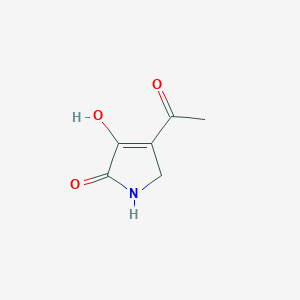

![molecular formula C22H18NO2P B069492 (R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine CAS No. 185449-80-3](/img/structure/B69492.png)

(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex dioxaphosphepins involves multi-step chemical reactions, which may include nucleophilic substitution, reduction, and condensation processes. For example, the synthesis of axially dissymmetric diphosphines in related compounds demonstrates the complexity of creating such molecules. These methods can involve ortho-lithiation/iodination reactions followed by an Ullmann reaction, showing the intricate steps needed to synthesize specific diphosphine structures (Schmid et al., 1991).

Molecular Structure Analysis

The molecular structure of dioxaphosphepins and related compounds often involves detailed spectroscopic analysis to determine. For instance, the structural characterization of similar compounds has utilized techniques such as X-ray crystallography and NMR spectroscopy, providing insights into the atomic arrangement and electronic structure (Jebas et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving dioxaphosphepin derivatives can include phosphination, amidation, and esterification, revealing the compound's reactivity and potential for further chemical modifications. Research on related compounds has highlighted their ability to undergo specific chemical transformations, providing a foundation for understanding the reactivity of dioxaphosphepins (Babu et al., 2008).

Physical Properties Analysis

The physical properties of dioxaphosphepin derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in material science and chemistry. Investigations into related compounds have detailed these properties, offering insight into how structural variations influence physical characteristics (Yang et al., 2002).

Chemical Properties Analysis

The chemical properties, including stability, reactivity with nucleophiles or electrophiles, and photophysical properties, are central to the application of dioxaphosphepin derivatives. Studies on similar molecules have explored these aspects, elucidating how structural elements affect the chemical behavior of these compounds (Reddy et al., 2011).

Applications De Recherche Scientifique

Kinetics and Mechanisms of Formation and Destruction

Research by Sharma (2012) focuses on the kinetics and mechanism of formation and destruction of N-nitrosodimethylamine (NDMA) in water, highlighting the reactivity of dimethylamine (DMA) derivatives with disinfectants and their potential formation and degradation pathways in aqueous environments (Sharma, 2012).

Degradation of Nitrogen-Containing Hazardous Compounds

Bhat and Gogate (2021) review the degradation of nitrogen-containing compounds, including amines, using advanced oxidation processes (AOPs). This research provides insights into the environmental and toxicological implications of these compounds and their degradation products (Bhat & Gogate, 2021).

Role in Cellular Protective Mechanisms

Frecska et al. (2013) discuss N,N-dimethyltryptamine (DMT), a structurally related compound, highlighting its potential physiological significance and protective mechanisms in cellular systems, suggesting possible research applications of dimethylamine derivatives in medical and biological fields (Frecska et al., 2013).

Analytical Applications

Friedman (2004) explores the applications of the ninhydrin reaction for analyzing amino acids, peptides, and proteins, which could include the detection and quantification of compounds like (R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine in various samples (Friedman, 2004).

Catabolism in Microorganisms

Luengo and Olivera (2020) review the catabolism of biogenic amines in Pseudomonas species, providing a model for the microbial degradation and utilization of nitrogen-containing compounds, which may offer perspectives on the environmental fate and biotechnological applications of dimethylamine derivatives (Luengo & Olivera, 2020).

Safety And Hazards

Propriétés

IUPAC Name |

N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18NO2P/c1-23(2)26-24-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)25-26/h3-14H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHAVHXSBZARBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)P1OC2=C(C3=CC=CC=C3C=C2)C4=C(O1)C=CC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18NO2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Monophos | |

CAS RN |

185449-80-3 |

Source

|

| Record name | (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine](/img/structure/B69423.png)

![N-[4-(Trimethylsilyl)-3-butynyl]acetamide](/img/structure/B69424.png)

![1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone](/img/structure/B69431.png)

![N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline](/img/structure/B69440.png)